molecular formula C20H19N3O4S B15187639 Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- CAS No. 140405-73-8

Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B15187639
CAS No.: 140405-73-8
M. Wt: 397.4 g/mol
InChI Key: FBAACQZYUBAHQX-UHFFFAOYSA-N
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Description

Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that features both thiazole and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-b)(1,2,4)triazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thiosemicarbazides and α-haloketones under acidic or basic conditions.

    Condensation Reactions: Involving hydrazine derivatives and carbon disulfide.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Antimicrobial Agents: Potential activity against bacteria, fungi, or viruses.

    Anticancer Agents: Possible use in cancer treatment due to its ability to interfere with cellular processes.

Industry

    Pharmaceuticals: Development of new drugs.

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for thiazolo(3,2-b)(1,2,4)triazole derivatives would depend on their specific biological activity. Generally, these compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular targets could include DNA, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Triazole Derivatives: Compounds containing the triazole ring.

Uniqueness

The combination of thiazole and triazole rings in a single molecule can provide unique properties, such as enhanced biological activity or stability, compared to compounds containing only one of these rings.

Properties

CAS No.

140405-73-8

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C20H19N3O4S/c1-24-14-7-5-12(6-8-14)15-11-28-20-21-19(22-23(15)20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3

InChI Key

FBAACQZYUBAHQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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